

Chemical structure and tautomerism of pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Dichloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1590215

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of Pyridazin-3(2H)-one

Authored by: A Senior Application Scientist Abstract

Pyridazin-3(2H)-one represents a cornerstone heterocyclic scaffold, commanding significant attention within medicinal chemistry and drug development.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its derivatives are known to exhibit a vast spectrum of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) A profound understanding of its fundamental chemical characteristics is paramount for the rational design of novel therapeutics. This guide provides a detailed exploration of the chemical structure of pyridazin-3(2H)-one, with a specialized focus on the critical phenomenon of tautomerism that governs its reactivity and biological interactions. We will dissect the theoretical underpinnings and the experimental evidence that defines its structural preferences, offering researchers and scientists a comprehensive resource for their work with this versatile nucleus.

The Pyridazin-3(2H)-one Core: Structural Fundamentals

Pyridazin-3(2H)-one is a six-membered aromatic diazine, distinguished by the presence of two adjacent nitrogen atoms at positions 1 and 2, and a carbonyl group at the C3 position.[\[1\]](#)[\[4\]](#)[\[5\]](#)

This arrangement of heteroatoms imparts a unique electronic distribution and a high dipole moment, influencing its solubility, crystal packing, and interaction with biological targets.[\[1\]](#)

The fundamental physicochemical properties are summarized below:

Property	Value
Molecular Formula	C ₄ H ₄ N ₂ O
Molecular Weight	96.09 g/mol
Appearance	Solid
Melting Point	98-104 °C
Boiling Point	101 °C at 1.5 mmHg

Table 1: Key physicochemical properties of Pyridazin-3(2H)-one.[\[2\]](#)

The presence of the sp²-hybridized nitrogen atoms within the aromatic ring creates an electron-deficient system, which, combined with the lone pair on N2 projecting outward from the ring, dictates its chemical behavior as a weak base.[\[1\]](#)[\[6\]](#)

The Central Thesis: Lactam-Lactim Tautomerism

The most critical structural feature of pyridazin-3(2H)-one is its existence as a mixture of tautomers. Tautomerism involves the migration of a proton, accompanied by a shift in double bonds.[\[2\]](#) For this molecule, the primary equilibrium is between the amide-like lactam form and the enol-like lactim form.

- Pyridazin-3(2H)-one (Lactam form): This is the keto tautomer, characterized by a carbonyl group (C=O) at C3 and a proton on the N2 atom.
- Pyridazin-3-ol (Lactim form): This is the enol tautomer, featuring a hydroxyl group (O-H) at C3 and a C=N double bond within the ring.

While both forms are theoretically possible, extensive experimental and computational evidence confirms that the equilibrium overwhelmingly favors the more stable lactam form under most conditions.[\[5\]](#)[\[7\]](#) This preference is crucial as the two tautomers present different

hydrogen bond donor/acceptor profiles and steric properties, which directly impacts their potential for molecular recognition at a receptor's active site.

Fig. 1: Lactam-Lactim Tautomeric Equilibrium.

Probing the Tautomeric Equilibrium: Theoretical and Experimental Validation

The predominance of the lactam form is not an assumption but a conclusion drawn from rigorous scientific investigation. As senior scientists, we rely on a confluence of computational modeling and empirical spectroscopic data to validate such claims.

Theoretical Insights from Computational Studies

Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics of the tautomerization process.[\[8\]\[9\]](#) These studies reveal two key mechanisms for the interconversion:

- Direct Intramolecular H-transfer: This pathway involves the direct migration of the proton from N2 to the oxygen. It is associated with a highly strained four-membered transition state and, consequently, a very high activation energy (approx. 42.6 kcal/mol), making it kinetically unfavorable.[\[2\]\[8\]\[9\]](#)
- Dimer-Assisted H-transfer: A more plausible mechanism involves the formation of a pyridazinone dimer, which facilitates a double hydrogen transfer through a less strained transition state. This pathway has a much lower activation energy (approx. 14.7 kcal/mol), representing a more realistic route for interconversion.[\[2\]\[8\]\[9\]](#)

Furthermore, these theoretical models have established that the lactam tautomer is thermodynamically more stable than the lactim form.[\[5\]](#) The choice of solvent is also shown to be critical; protic solvents can participate in the proton transfer, helping to lower the activation energy barrier compared to aprotic environments.[\[8\]\[9\]](#)

Experimental Evidence from Spectroscopic Analysis

Spectroscopy provides the definitive, tangible proof of the dominant tautomeric form in a given state (solid or solution).

The most telling feature in an IR spectrum is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretch. In pyridazin-3(2H)-one and its derivatives, this typically appears in the range of 1650-1740 cm^{-1} , a hallmark of the lactam structure.[10][11] The absence of a broad O-H stretching band (around 3200-3600 cm^{-1}) and the presence of an N-H stretch (around 3200-3300 cm^{-1}) further corroborate the lactam assignment.

NMR provides unambiguous structural information at the atomic level.

- ^1H NMR: The spectrum of the lactam form is characterized by a signal for the N-H proton, which is typically broad and can be found at a downfield chemical shift (e.g., ~ 10.8 ppm).[11] This signal would be absent in the lactim form, which would instead show a signal for an O-H proton.
- ^{13}C NMR: The chemical shift of the C3 carbon is highly indicative. In the lactam form, this carbon exists as a carbonyl group and resonates at approximately δ 164.0 ppm.[12] In the hypothetical lactim form, this carbon would be an sp^2 -hybridized carbon single-bonded to an oxygen, shifting it significantly upfield.

Spectroscopic Technique	Lactam Form (Pyridazin-3(2H)-one)	Lactim Form (Pyridazin-3-ol)
IR (cm^{-1})	~ 1650 -1740 (strong, C=O stretch) ~ 3200 -3300 (N-H stretch)	~ 3200 -3600 (broad, O-H stretch) ~ 1600 -1650 (C=N stretch)
^1H NMR (ppm)	Presence of N-H signal (e.g., δ ~ 10.8)	Presence of O-H signal
^{13}C NMR (ppm)	C3 signal at $\sim \delta$ 164.0 (C=O)	C3 signal significantly upfield (C-O)

Table 2: Comparative spectroscopic data for distinguishing between the lactam and lactim tautomers of pyridazin-3(2H)-one.[10][11][12]

Experimental Protocol: Synthesis of the Pyridazin-3(2H)-one Scaffold

The trustworthiness of any chemical guide rests on reproducible, validated protocols. The most common and reliable method for constructing the pyridazin-3(2H)-one ring is the condensation of a γ -keto acid with a hydrazine derivative.[4]

Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a classic example, starting from readily available ethyl levulinate (a γ -keto ester).

Materials:

- Ethyl levulinate
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (EtOH)
- Reflux apparatus
- Standard glassware for filtration and recrystallization

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl levulinate (1 equivalent) in ethanol.
- Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.
- Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction involves an initial condensation to form a hydrazone, followed by intramolecular cyclization to form the dihydropyridazinone ring.[4]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

- Isolation: The product often precipitates upon cooling or concentration. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.

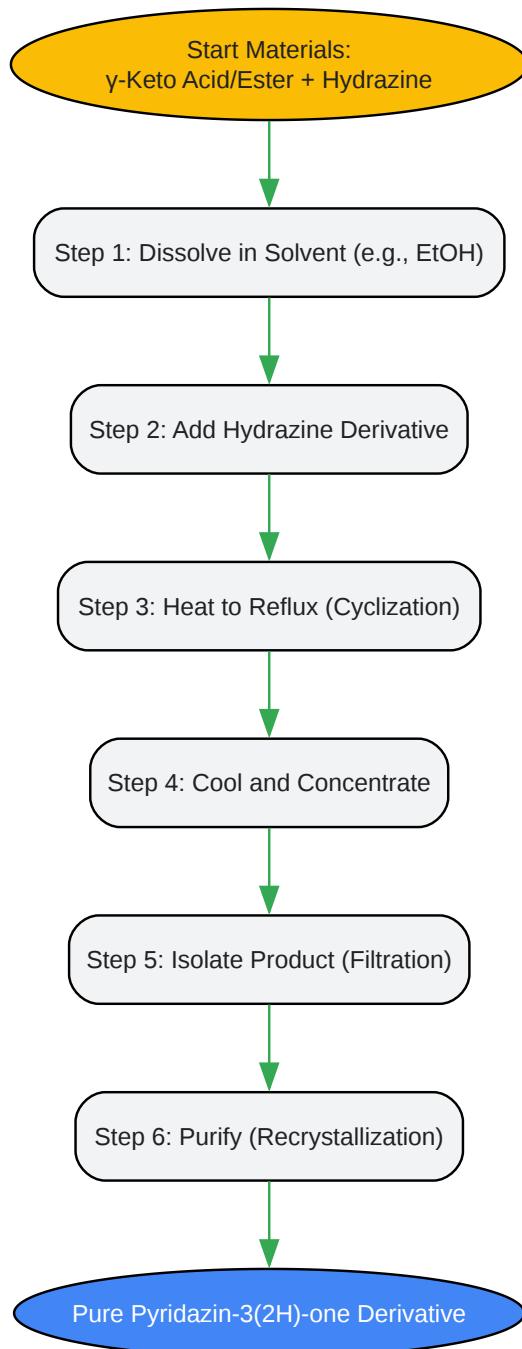


Fig. 2: General Workflow for Pyridazinone Synthesis.

[Click to download full resolution via product page](#)

Fig. 2: General Workflow for Pyridazinone Synthesis.

Conclusion and Field Perspective

This guide has established that pyridazin-3(2H)-one exists in a dynamic tautomeric equilibrium that decisively favors the lactam form. This conclusion is firmly grounded in both theoretical calculations and a wealth of empirical spectroscopic data. For the medicinal chemist and drug development professional, this is not merely an academic detail. The predominance of the lactam tautomer defines the molecule's primary hydrogen-bonding pattern (N-H donor, C=O acceptor), its shape, and its electronic surface. Acknowledging and leveraging this inherent structural preference is fundamental to designing derivatives that can effectively and selectively interact with their intended biological targets, ultimately paving the way for the development of novel and more potent therapeutic agents.

References

- Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link]
- Title: Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines Source: National Institutes of Health (NIH) URL:[Link]
- Title: Tautomerism in pyridazin-3(2H)
- Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: International Journal of ChemTech Research URL:[Link]
- Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL:[Link]
- Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) URL:[Link]
- Title: Tautomerism in pyridazin-3(2H)
- Title: Keto-enol tautomerism of pyridazine-3(2H)one.
- Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Title: Spectroscopic study for a novel pyridazin-3(2H)
- Title: An analysis of the ^{13}C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
- Title: Pyridine - Wikipedia Source: Wikipedia URL:[Link]

- Title: An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PubMed URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sphinxsai.com [sphinxsai.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 12. An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Chemical structure and tautomerism of pyridazin-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590215#chemical-structure-and-tautomerism-of-pyridazin-3-2h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com